REACTION_CXSMILES
|
Cl.[NH2:2][CH:3]([C:8]1[CH:16]=[CH:15][C:11]2[O:12][CH2:13][O:14][C:10]=2[CH:9]=1)[CH2:4][C:5]([OH:7])=[O:6].O.[C:18]1([CH2:24][C:25](Cl)=[O:26])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CC(C)=O>[C:18]1([CH2:24][C:25]([NH:2][CH:3]([C:8]2[CH:16]=[CH:15][C:11]3[O:12][CH2:13][O:14][C:10]=3[CH:9]=2)[CH2:4][C:5]([OH:7])=[O:6])=[O:26])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(CC(=O)O)C1=CC2=C(OCO2)C=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
TEA
|
Quantity
|
38 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
by stirring for 2 hours at −5° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The acetone is concentrated
|
Type
|
WASH
|
Details
|
The aqueous phase is washed with Et2O
|
Type
|
CUSTOM
|
Details
|
the insoluble material is removed by filtration
|
Type
|
CUSTOM
|
Details
|
The phases are separated again
|
Type
|
WASH
|
Details
|
the aqueous phase is washed with Et2O
|
Type
|
ADDITION
|
Details
|
The resulting phase is poured into DCM
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off by suction
|
Type
|
WASH
|
Details
|
rinsed with DCM
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC(=O)NC(CC(=O)O)C1=CC2=C(OCO2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |